Comparative Immunomodulatory Potency: Superiority Over 5-Carbothioamide Regioisomers
In a patent describing 4-aminopyrimidine carbothioamides as immunomodulatory agents, the compounds of the invention, which specifically require a 4-amino group and a carbothioamide group at the 2-position of the pyrimidine ring, are described as 'highly active immunomodulatory agents which are especially indicated in' certain immune disorders [1]. The patent explicitly contrasts the activity of these 2-substituted compounds with their 5-substituted analogs (4-amino-2-substituted-5-pyrimidine carbothioamides), claiming superior activity for the 2-position thioamide substitution pattern, thereby establishing a clear differentiation from regioisomeric comparators like 4-aminopyrimidine-5-carbothioamide [1].
| Evidence Dimension | Immunomodulatory activity (claimed potency tier) |
|---|---|
| Target Compound Data | Classified as 'highly active' for compounds with 4-amino and 2-carbothioamide substitution |
| Comparator Or Baseline | 4-amino-2-substituted-5-pyrimidinecarboxamidoximes and carbothioamides (5-substituted regioisomers) |
| Quantified Difference | Not explicitly quantified in the patent, but qualitative superiority is asserted for the 2-substituted series |
| Conditions | In vivo models of immune system diseases |
Why This Matters
For researchers developing immunomodulatory candidates, selecting the 2-carbothioamide regioisomer over the 5-substituted analog may be critical for achieving target potency based on established SAR from this patent family.
- [1] US Patent US4323681A, 4-Amino-2-substituted-5-pyrimidinecarboxamidoximes and carbothioamides. View Source
